molecular formula C12H9BrN2OS B13734936 BTYNB isomer

BTYNB isomer

Cat. No.: B13734936
M. Wt: 309.18 g/mol
InChI Key: PTORCHCLFMJDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTYNB isomer is a small molecule inhibitor known for its ability to selectively inhibit the binding of insulin-like growth factor 2 messenger ribonucleic acid-binding protein 1 (IGF2BP1) to messenger ribonucleic acid (mRNA). This compound has shown significant potential in cancer research, particularly in targeting oncogenic mRNAs such as c-Myc and β-transducin repeat-containing protein 1 (β-TrCP1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTYNB isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

BTYNB isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

BTYNB isomer has a wide range of scientific research applications, including:

Mechanism of Action

BTYNB isomer exerts its effects by selectively inhibiting the binding of IGF2BP1 to its target mRNAs. This inhibition leads to the destabilization of these mRNAs, resulting in reduced expression of the encoded proteins. The compound specifically targets oncogenic mRNAs such as c-Myc and β-TrCP1, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BTYNB isomer is unique in its selective inhibition of IGF2BP1 binding to mRNAs, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C12H9BrN2OS

Molecular Weight

309.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16)

InChI Key

PTORCHCLFMJDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br

Origin of Product

United States

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